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Compound of Interest

Compound Name:
N-(4-acetyl-2-

bromophenyl)acetamide

CAS No.: 101209-08-9

Cat. No.: B010387 Get Quote

Introduction & Scope
N-(4-acetyl-2-bromophenyl)acetamide (also known as 4'-acetamido-3'-bromoacetophenone)

is a functionalized aromatic intermediate often used in the synthesis of complex pharmaceutical

scaffolds, including kinase inhibitors and anti-inflammatory agents.[1] Its structure features

three critical functional moieties on a 1,2,4-trisubstituted benzene ring:

Acetamido group (-NHCOCH₃): A secondary amide at position 1.

Bromo substituent (-Br): A halogen at position 2 (ortho to the amide).

Acetyl group (-COCH₃): A ketone at position 4 (para to the amide).

Precise FTIR characterization is essential to distinguish this isomer from its regioisomers (e.g.,

N-(2-acetyl-4-bromophenyl)acetamide) and to monitor reaction completion (e.g., acetylation of

4-amino-3-bromoacetophenone). This guide details the expected spectral fingerprint and

provides a validated protocol for data acquisition.

Experimental Protocol
Materials & Equipment
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Analyte: N-(4-acetyl-2-bromophenyl)acetamide (Solid, typically off-white to pale yellow

powder).

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Tensor, or Thermo

Nicolet iS50).

Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) module (Preferred) OR

Hydraulic Press with KBr (Spectroscopic Grade).

Software: Standard IR processing suite (e.g., OMNIC, OPUS).

Sample Preparation Workflow
Method A: ATR (Recommended for Routine QC)

Clean: Ensure the ATR crystal is pristine using isopropanol and a lint-free wipe. Background

scan must be flat.

Load: Place ~5-10 mg of the solid sample directly onto the crystal center.

Compress: Apply high pressure using the pressure tower to ensure intimate contact. (Target:

>80% active gauge pressure).

Scan: Acquire spectrum (4000–400 cm⁻¹).

Method B: KBr Pellet (Recommended for High-Resolution Structural Analysis)

Mix: Grind ~2 mg of sample with ~200 mg of dry KBr in an agate mortar until a fine, uniform

powder is achieved.

Press: Transfer to a die and press at 8-10 tons for 2 minutes to form a transparent pellet.

Scan: Mount in transmission holder and acquire spectrum.

Acquisition Parameters
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Parameter Setting Rationale

Spectral Range 4000 – 400 cm⁻¹
Covers all functional groups

and fingerprint region.

Resolution 4 cm⁻¹

Standard balance between

signal-to-noise and peak

separation.

Scans 16 or 32
Sufficient averaging to reduce

noise.

Apodization Strong/Medium Norton-Beer
Optimizes lineshape for solid-

state samples.

Correction ATR Correction (if using ATR)

Adjusts for penetration depth

differences to match

transmission library data.

Spectral Analysis & Interpretation
The spectrum of N-(4-acetyl-2-bromophenyl)acetamide is dominated by two carbonyl

stretches and the amide N-H functionality. The 1,2,4-substitution pattern dictates the fingerprint

region.

Functional Group Assignments (Expected Bands)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b010387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency Region
(cm⁻¹)

Functional Group Mode Diagnostic Notes

3250 – 3350 Amide A (N-H) Stretching

Sharp, medium

intensity band.

Indicates secondary

amide. (Lower freq

than free amine).

3000 – 3100 Aromatic C-H Stretching
Weak shoulder peaks

>3000 cm⁻¹.

2900 – 2990 Aliphatic C-H Stretching

Methyl groups from

both acetyl and

acetamido moieties.

1680 – 1695 Ketone (C=O) Stretching

Key Identifier.

Conjugated ketone at

pos 4. typically higher

freq than Amide I.

1660 – 1675 Amide I (C=O) Stretching

Strong band. Overlap

with ketone is

possible; often

appears as a doublet

or shoulder.

1580 – 1600 Aromatic C=C Ring Stretch
Skeletal vibrations of

the benzene ring.

1520 – 1550 Amide II (N-H) Bending

N-H deformation

coupled with C-N

stretch. Diagnostic of

secondary amides.

1200 – 1300 C-N / C-C(=O)-C Stretching
Amide III band and

ketone C-C stretch.

800 – 900 Ar C-H (OOP) Bending Regiochemistry: 1,2,4-

trisubstituted pattern.

Expect two distinct
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bands (isolated H vs

adjacent 2H).

500 – 700 C-Br Stretching

Often weak/obscured,

but distinct bands in

fingerprint region.

Structural Logic Diagram
The following diagram illustrates the correlation between the molecular structure and the

resulting spectral features.

Molecular Structure: N-(4-acetyl-2-bromophenyl)acetamide
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Caption: Correlation map linking functional moieties of CAS 101209-08-9 to specific infrared

absorption bands.

Quality Control & Troubleshooting
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Purity Assessment Criteria
Absence of Broad OH: A broad peak at 3300–3500 cm⁻¹ suggests moisture contamination or

hydrolysis to the free aniline/phenol.

Carbonyl Resolution: A single, unresolved blob in the 1650–1700 cm⁻¹ region may indicate

poor crystallinity or degradation. High-quality samples typically show a resolved doublet or a

distinct shoulder due to the two different carbonyl environments (Ketone vs. Amide).

Baseline: A sloping baseline in KBr pellets indicates particle scattering (grind sample finer).

Common Artifacts
CO₂ Doublet (2300-2400 cm⁻¹): Atmospheric background. Re-run background scan.

Water Vapor (3500-4000 cm⁻¹ & 1500-1600 cm⁻¹): "Noise-like" spikes. Purge instrument

with N₂ or dry air.

References
Compound Identification: N-(4-acetyl-2-bromophenyl)acetamide (CAS 101209-08-9).

Sigma-Aldrich / Merck Product Catalog.

General IR Interpretation: NIST Chemistry WebBook, SRD 69. Infrared Spectra of Acetamide

Derivatives.

Structural Analog Data: PubChem Compound Summary for N-(4-bromophenyl)acetamide

(4'-Bromoacetanilide).

Spectroscopy of Trisubstituted Benzenes:Spectrometric Identification of Organic
Compounds, Silverstein et al. (Standard Text).

Synthesis Context:Journal of Chemical, Biological and Physical Sciences, "Synthesis and

crystallization of N-(4-nitrophenyl) acetamides" (Analogous synthesis methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. CAS 101209-08-9: 4-Acetamido-3-bromoacetofenona [cymitquimica.com]

To cite this document: BenchChem. [Application Note: FTIR Characterization of N-(4-acetyl-
2-bromophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010387#infrared-spectroscopy-ftir-of-n-4-acetyl-2-
bromophenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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